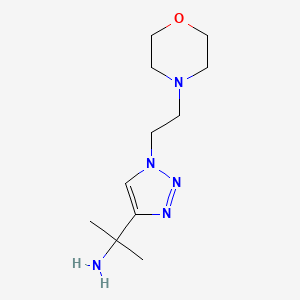
2-(1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)propan-2-amine is a synthetic organic compound that features a morpholine ring, a triazole ring, and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)propan-2-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a involving an azide and an alkyne.
Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions.
Introduction of the Amine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or morpholine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-(1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)propan-2-amine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents.
Chemical Biology: The compound can serve as a probe to study biological processes and molecular interactions.
Pharmaceuticals: It may be explored for its potential as a drug candidate or as a building block in drug synthesis.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)propan-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)ethan-1-amine
- 2-(1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)butan-2-amine
- 2-(1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)pentan-2-amine
Uniqueness
2-(1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)propan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring, triazole ring, and amine group allows for versatile reactivity and potential interactions with various molecular targets.
Propiedades
Fórmula molecular |
C11H21N5O |
|---|---|
Peso molecular |
239.32 g/mol |
Nombre IUPAC |
2-[1-(2-morpholin-4-ylethyl)triazol-4-yl]propan-2-amine |
InChI |
InChI=1S/C11H21N5O/c1-11(2,12)10-9-16(14-13-10)4-3-15-5-7-17-8-6-15/h9H,3-8,12H2,1-2H3 |
Clave InChI |
MENCBILSCJBAIA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CN(N=N1)CCN2CCOCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



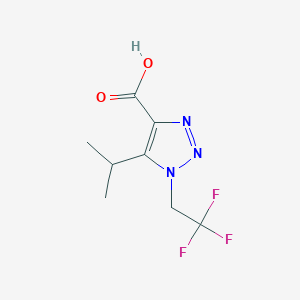
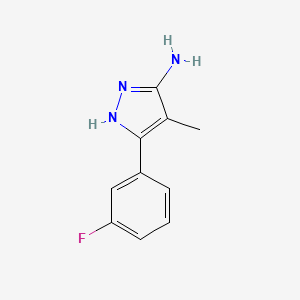
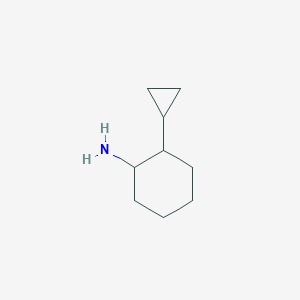
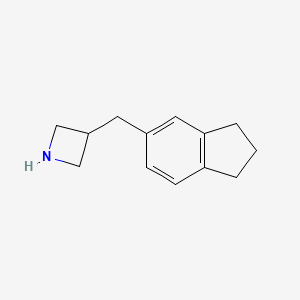
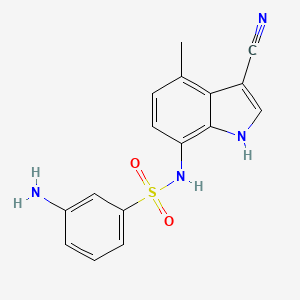
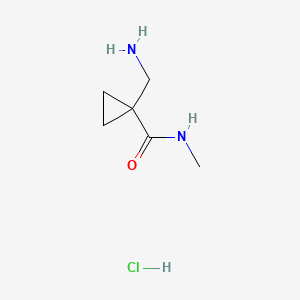
![tert-Butyl (3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl)carbamate](/img/structure/B13623947.png)
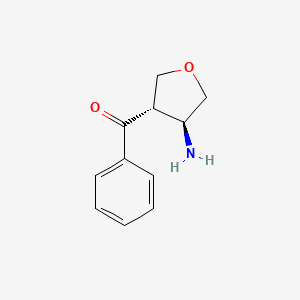
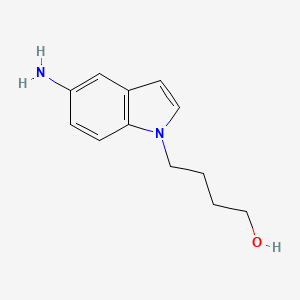
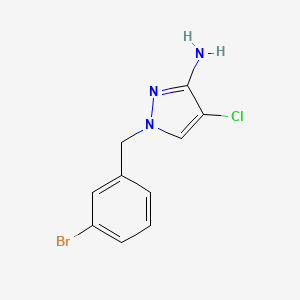
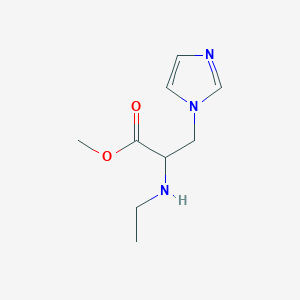
![3-Bromo-7-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B13623979.png)

